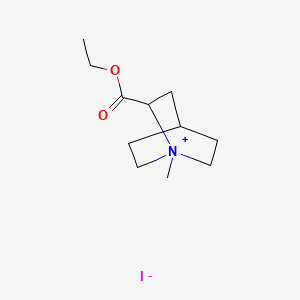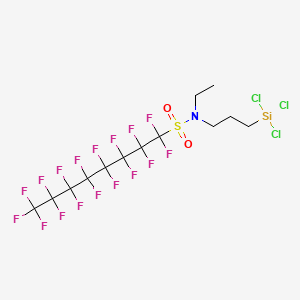
Unii-F690WK9XQ6
説明
“Unii-F690WK9XQ6” is the Unique Ingredient Identifier (UNII) for the chemical compound known as 2-Chloro-1,1,1,4,4,4-Hexafluoro-2-Butene . UNII codes are primarily used to identify and track substances in several drug databases and regulatory documents related to drugs, biologics, and medical devices .
科学的研究の応用
Nanoparticle Synthesis and Materials Research :
- The development of novel materials, including inorganic nanoparticles, is a central aspect of chemical research, with implications in various industrial and technological areas. This includes advancements in the electronics industry, where the discovery of new semiconducting materials has led to significant technological evolution (Cushing, Kolesnichenko, O'Connor, 2004).
Translation of Basic Research into Practical Innovations :
- The process of translating basic scientific research into deployable innovations that benefit society is a long-standing practice in human history. This includes areas like space exploration and other significant technological advancements. Educational programs and initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a key role in this translation process by offering training and support (Giordan, Shartrand, Steig, Weilerstein, 2011).
Nanosatellite Program and Aerospace Training :
- The University Nanosat Program (UNP) demonstrates how student satellite programs can be used for practical aerospace education and technology development. This program emphasizes the training of future aerospace professionals and the infusion of innovative methodologies and technologies in aerospace institutions (Hunyadi, Ganley, Peffer, Kumashiro, 2004).
Collaborative Working Environment for Environmental Models :
- Large scientific applications, such as the Unified Air Pollution Model (UNI-DEM), demonstrate the need for collaborative working environments that facilitate remote development and data sharing among geographically dispersed scientists. This is especially pertinent in the continuous development and experimentation of large-scale environmental models (Şahin, Weihrauch, Dimov, Alexandrov, 2009).
Wireless LAN Applications in Electronics :
- Research in electronics has led to the development of dual-band front-ends for wireless LAN applications. This includes advancements in low noise amplifiers (LNAs) and the implementation of dual-band operations, showcasing the integration of scientific research in practical electronic device development (Li, Quintal, O. Kenneth, 2004).
Transforming Scientific and Technical Achievements in Universities :
- Universities play a critical role as the mainstay of national basic research and as important groups in application study and high-tech industrialization. The emphasis is on accelerating the transformation of scientific and technical achievements into economically viable scientific and technological industries (Xian-guo, 2004).
Intervention in the Lab-Scale Research Process :
- The research process itself presents opportunities for addressing social concerns, especially in controversial areas like genomics, synthetic biology, and nanotechnology. Policy-makers and scientists are encouraged to guide research and development in ways that respect societal concerns (Schuurbiers, Fisher, 2009).
Nanoscale Materials Systems Research :
- The scientific programs under the DOE A9024 Grant at the FSMRL focused on interdisciplinary research clusters in nanoscale materials systems. This included studies on surfaces, interfaces, complex materials, energetics, and structures, emphasizing the theme of Nanoscale Materials Systems (Lewis, 2009).
Data-Intensive Analysis in Scientific Research :
- Research scientists in data-intensive science utilize various software applications to support their analyses. This requires interoperability, integration, automation, reproducibility, and efficient data handling. Hybrid technologies are often necessary to meet these requirements (Yao, Rabhi, Peat, 2014).
特性
IUPAC Name |
(E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXZBKMHPULY-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/Cl)\C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-F690WK9XQ6 | |
CAS RN |
7736-43-8 | |
| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007736438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F690WK9XQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)


![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)
